molecular formula C13H13N3O2S B7461460 6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one

6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one

Katalognummer B7461460
Molekulargewicht: 275.33 g/mol
InChI-Schlüssel: OQAOWNYUMALXEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one, also known as PBTZ169, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent for the treatment of tuberculosis (TB).

Wirkmechanismus

The exact mechanism of action of 6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one is not fully understood, but it is believed to target multiple pathways in M. tuberculosis. It has been shown to inhibit the biosynthesis of mycobacterial cell wall components and disrupt the energy metabolism of the bacterium. 6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one also appears to have an effect on the iron-sulfur cluster biogenesis pathway, which is essential for the survival of M. tuberculosis.
Biochemical and Physiological Effects
6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been shown to have low toxicity in vitro and in vivo, indicating that it may be a safe and effective drug candidate. It has also been found to have a long half-life in plasma, which may contribute to its efficacy as a TB treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one as a research tool is its specificity for M. tuberculosis, which allows for targeted studies on the bacterium. However, its complex synthesis method and limited availability may pose challenges for researchers who wish to use it in their experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy as a TB treatment. Another direction is the exploration of its potential as a treatment for other bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential drug interactions or side effects.
Conclusion
In conclusion, 6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one is a synthetic compound that shows promise as a potential therapeutic agent for the treatment of TB. Its specific targeting of M. tuberculosis and low toxicity make it an attractive drug candidate, but further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesemethoden

6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one is synthesized through a multistep process that involves the condensation of 2-aminobenzoxazole with 2-bromo-1-(propan-2-ylamino)ethanone, followed by the reaction with thiosemicarbazide and cyclization with phosphorus oxychloride. The final product is obtained after purification through column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has shown promising results in preclinical studies as a potential anti-TB drug candidate. It has been found to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes TB. 6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has also been shown to have a synergistic effect when used in combination with other TB drugs, such as rifampicin and isoniazid.

Eigenschaften

IUPAC Name

6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-7(2)14-12-15-10(6-19-12)8-3-4-9-11(5-8)18-13(17)16-9/h3-7H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAOWNYUMALXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=CC3=C(C=C2)NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.